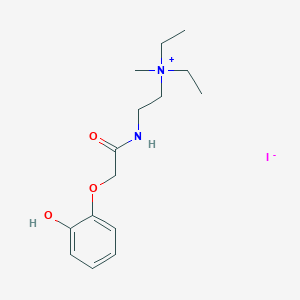

N,N-diethyl-2-(2-(2-hydroxyphenoxy)acetamido)-N-methylethanaminium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves complex reactions where precursors are prepared and reacted under controlled conditions. For instance, compounds like N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide and its derivatives have been synthesized through specific reactions, showcasing the intricate steps involved in obtaining such compounds. The methodologies typically include the use of various reagents and catalysts to facilitate the desired reactions, as seen in the synthesis of quaternary ammonium iodide based ligands or through acetamidomethylation processes (Latif et al., 1999; Sharma et al., 2015; Sekiya et al., 1961)123.

Molecular Structure Analysis

The molecular structure of compounds related to N,N-diethyl-2-(2-(2-hydroxyphenoxy)acetamido)-N-methylethanaminium iodide reveals intricate details about their configuration. X-ray diffraction studies provide insights into the arrangement of atoms within the molecule, showing how intramolecular hydrogen bonding plays a crucial role in stabilizing the structure. Such analyses are crucial for understanding the compound's physical and chemical behavior (Latif et al., 1999; Barczyński et al., 2013)14.

Chemical Reactions and Properties

The reactivity of this compound and its analogs with other chemicals is a key area of study. These reactions are significant for applications in synthesis and material science. For example, the reaction of amide homologs and the behavior of acetamido groups under specific conditions highlight the compound's reactivity and potential for forming new compounds (Sekiya et al., 1961; Kraska et al., 1976)35.

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, solubility, melting point, and optical properties, are determined through various analytical techniques. Spectroscopy and X-ray diffraction are commonly used methods for this purpose, providing valuable data that contribute to the understanding of these compounds' characteristics (Barczyński et al., 2013; Szafran et al., 2013)46.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, are fundamental aspects of research. Studies on similar compounds have shown how modifications in molecular structure can impact these properties, influencing their behavior in chemical reactions (Sharma et al., 2015; Sekiya et al., 1961)23.

Wissenschaftliche Forschungsanwendungen

Derivatization and Chromatographic Analysis

Research has shown the utility of derivatization techniques for enhancing the detection of specific compounds. For instance, gas-chromatographic procedures have been developed for compounds like acetaminophen, where derivatives are prepared through sequential alkylation, enhancing sensitivity and specificity in pharmacokinetic studies (Dechtiaruk, Johnson, & Solomon, 1976). Such methodologies could be applicable to the study of N,N-diethyl-2-(2-(2-hydroxyphenoxy)acetamido)-N-methylethanaminium iodide for analytical purposes.

Organic Synthesis and Chemical Reactions

The compound's structure suggests potential as a precursor in organic synthesis, similar to how aryl iodides react with activated methine compounds to form useful intermediates for further chemical synthesis (Pivsa‐Art, Fukui, Miura, & Nomura, 1996). This could be explored for synthesizing complex molecules with pharmaceutical relevance.

Chemoselective Acetylation

The chemoselective acetylation of aminophenols to specific acetamides, facilitated by catalysts like Novozym 435, demonstrates the selective modification of molecular structures for synthesizing intermediates used in drug development (Magadum & Yadav, 2018). This technique could potentially be applied to modify this compound for specific scientific applications.

DNA Binding and Gene Delivery

Research on cationic polythiophenes, which share structural similarities with the compound , has revealed their potential as responsive DNA-binding polymers, suggesting applications in gene delivery and theranostics (Carreon, Santos, Matson, & So, 2014). Such polymers' ability to form polyplexes and bind DNA highlights the broader applicability of cationic molecules in biotechnology and medicine.

Metabolic Pathway Studies

The metabolic pathways of various compounds, including chloroacetamide herbicides and their metabolites, have been extensively studied in human and rat liver microsomes (Coleman, Linderman, Hodgson, & Rose, 2000). This research underscores the importance of understanding the metabolic fate of chemical compounds, including this compound, for assessing their safety and efficacy in potential therapeutic applications.

Eigenschaften

IUPAC Name |

diethyl-[2-[[2-(2-hydroxyphenoxy)acetyl]amino]ethyl]-methylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.HI/c1-4-17(3,5-2)11-10-16-15(19)12-20-14-9-7-6-8-13(14)18;/h6-9H,4-5,10-12H2,1-3H3,(H-,16,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFSDYOZDRYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCNC(=O)COC1=CC=CC=C1O.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)